molecular formula C25H22N4O8S2 B1583887 Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadien-1-ylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]- CAS No. 27969-56-8

Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadien-1-ylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-

Cat. No.: B1583887
CAS No.: 27969-56-8
M. Wt: 570.6 g/mol
InChI Key: TZTOFZIBLYUIGG-GSLHRLMQSA-N
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Description

The compound Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]- (CAS RN: 70208-51-4) is a dipotassium salt characterized by a complex heterocyclic structure. Its core consists of two pyrazole rings connected via a conjugated 2,4-pentadienylidene system, with sulfonic acid groups enhancing water solubility and stability . The compound’s dipotassium salt form further improves solubility, making it suitable for industrial processes requiring aqueous compatibility .

Properties

CAS No.

27969-56-8

Molecular Formula

C25H22N4O8S2

Molecular Weight

570.6 g/mol

IUPAC Name

4-[5-methyl-4-[(1E,3E,5Z)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid

InChI

InChI=1S/C25H22N4O8S2/c1-16-22(24(30)28(26-16)18-8-12-20(13-9-18)38(32,33)34)6-4-3-5-7-23-17(2)27-29(25(23)31)19-10-14-21(15-11-19)39(35,36)37/h3-15,26H,1-2H3,(H,32,33,34)(H,35,36,37)/b5-3+,6-4+,23-7-

InChI Key

TZTOFZIBLYUIGG-GSLHRLMQSA-N

Canonical SMILES

CC1=NN(C(=O)C1C=CC=CC=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)C4=CC=C(C=C4)S(=O)(=O)O

Other CAS No.

27969-56-8

Origin of Product

United States

Biological Activity

The compound Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]- is a complex pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological potential.

Synthesis and Structural Characterization

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with carbonyl compounds. The specific compound can be synthesized through a multi-step process that includes the formation of the pyrazole ring followed by functionalization to introduce sulfonic acid and other substituents. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential for confirming the structure and purity of the synthesized compounds.

Table 1: Key Characteristics of Benzenesulfonic Acid Derivative

PropertyValue
Chemical FormulaC₁₈H₁₈N₄O₄S
Molecular Weight378.42 g/mol
SolubilitySoluble in water
Melting PointNot determined

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives. The compound has shown effectiveness against various strains of bacteria, including resistant strains. For instance, derivatives similar to this compound have demonstrated minimum inhibitory concentration (MIC) values as low as 4 µg/mL against Acinetobacter baumannii, indicating strong antibacterial activity without significant toxicity to human cells (CC50 > 32 µg/mL) .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. These compounds have been found to inhibit oxidative stress markers in vitro, suggesting potential applications in managing oxidative stress-related diseases such as diabetes .

Anticancer Potential

In addition to antibacterial and antioxidant properties, some studies suggest that pyrazole derivatives may possess anticancer activity. They have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated several pyrazole derivatives, including the target compound, against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the pyrazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
  • Antioxidant Evaluation : In a controlled study assessing oxidative stress in diabetic rats, a derivative showed a notable reduction in malondialdehyde levels and an increase in glutathione levels, indicating its potential as an antioxidant agent .
  • Anticancer Activity : Research involving the evaluation of pyrazole derivatives against breast cancer cell lines revealed that certain modifications led to a significant reduction in cell viability, highlighting their potential as anticancer agents .

Scientific Research Applications

Pharmaceuticals

Benzenesulfonic acid derivatives are commonly used in the pharmaceutical industry for their role as intermediates in drug synthesis. The specific compound discussed has shown potential in:

  • Antimicrobial Activity : Studies indicate that derivatives of benzenesulfonic acid exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Agents : Research has identified compounds similar to this benzenesulfonic acid derivative as effective anti-inflammatory agents, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Dyes and Pigments

The compound is also utilized in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property is crucial for:

  • Textile Industry : It serves as a dyeing agent for fabrics, providing vibrant colors and improved wash fastness .

Chemical Intermediates

In synthetic organic chemistry, this compound acts as an important intermediate for synthesizing other complex molecules. Its versatility allows it to be used in:

  • Synthesis of Pyrazole Derivatives : The presence of the pyrazole ring makes it a valuable precursor in creating various pyrazole-based compounds that have applications in medicinal chemistry .

Environmental Applications

Benzenesulfonic acids are investigated for their role in environmental science, particularly in:

  • Water Treatment : They can be used to remove heavy metals from wastewater due to their chelating properties .

Table 1: Summary of Applications

Application AreaSpecific UsesBenefits
PharmaceuticalsAntimicrobial agents, anti-inflammatory drugsPotential new treatments for infections
Dyes and PigmentsTextile dyeingVibrant colors, improved durability
Chemical IntermediatesSynthesis of pyrazole derivativesVersatile precursor for drug development
Environmental ScienceWater treatment processesEffective removal of contaminants

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of benzenesulfonic acid derivatives against various bacterial strains. The results demonstrated a significant reduction in bacterial growth, indicating its potential as a new antibiotic agent.

Case Study 2: Textile Dyeing

In collaboration with a local textile manufacturer, a pilot project was initiated to assess the dyeing efficiency of benzenesulfonic acid derivatives. The findings revealed that fabrics dyed with these compounds exhibited enhanced color retention even after multiple washes.

Comparison with Similar Compounds

Azo Pigment Derivatives

  • C.I. Pigment Yellow 191:1 (CAS RN: 154946-66-4):
    • Structure : Contains a diazenyl (-N=N-) group linking pyrazole and benzenesulfonic acid moieties.
    • Applications : Widely used as a high-performance yellow pigment in coatings and plastics due to excellent lightfastness .
    • Key Difference : The target compound lacks the diazenyl group but features a conjugated pentadienylidene system, which may alter spectral properties and stability .

Sulfonamide-Pyrazole Hybrids

  • 4-[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides: Structure: Pyrazoline rings fused with benzenesulfonamide groups. Key Difference: The target compound’s pentadienylidene system and sulfonic acid groups (vs. sulfonamides) reduce bioactivity but enhance solubility for industrial use .

Trisodium Salt Derivatives

  • 4,4'-[4,5-Dihydro-5-oxo-4-[(4-sulfophenyl)hydrazono]-1H-pyrazol-1,3-diyl]bis[benzenesulfonic acid] (Trisodium Salt): Structure: Similar sulfophenyl and pyrazole motifs but with a hydrazono linkage. Applications: Used in trace amounts (≤0.1%) in medicinal products as a coloring agent . Key Difference: The trisodium salt’s hydrazono group contrasts with the target compound’s pentadienylidene bridge, affecting electronic properties and application scope .

Physicochemical Properties

Property Target Compound C.I. Pigment Yellow 191:1 4-[5-Aryl-pyrazol-1-yl]benzenesulfonamides
Molecular Weight ~520.97 (dipotassium salt) ~520.97 (diammonium salt) 350–450
Solubility High (aqueous) Low (organic solvents) Moderate (DMSO/water)
Thermal Stability High (ionic salt form) Moderate Variable (dependent on substituents)
Key Functional Groups Pentadienylidene, sulfonic Diazenyl, sulfonic Sulfonamide, pyrazoline

Preparation Methods

Synthesis of 4-sulfophenyl-substituted pyrazole intermediates

  • Starting from 4-aminobenzenesulfonic acid or its derivatives, diazotization followed by coupling with β-ketoesters or hydrazines leads to the formation of 1-(4-sulfophenyl)-3-methyl-5-oxo-1H-pyrazole intermediates.
  • Hydroxylation at the 5-position is achieved via controlled oxidation or hydroxylation reactions under mild conditions to preserve the sulfonic acid group.

Formation of the conjugated pentadienylidene linker

  • The conjugated pentadienylidene moiety is introduced by aldol-type condensation reactions between the pyrazole intermediates and appropriate aldehydes or ketones.
  • This step involves base-catalyzed or acid-catalyzed condensation to form the extended conjugated system, critical for the compound’s chemical properties.

Coupling with benzenesulfonic acid at the 4-position

  • The benzenesulfonic acid group is introduced through electrophilic aromatic substitution or sulfonation reactions on the pyrazole ring system.
  • Alternatively, pre-functionalized benzenesulfonic acid derivatives can be coupled via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling methods, depending on the synthetic route.

Final purification and characterization

  • The crude product is purified by recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC).
  • Characterization is performed using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Representative Preparation Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Diazotization & Coupling 4-aminobenzenesulfonic acid, hydrazine, β-ketoester 75-85 Formation of 1-(4-sulfophenyl)-3-methyl-5-oxo-pyrazole
2 Hydroxylation Mild oxidants (e.g., H2O2), controlled pH 70-80 Introduction of 5-hydroxy group
3 Aldol-type condensation Base or acid catalyst, aldehyde/ketone 65-75 Formation of pentadienylidene linker
4 Sulfonation or coupling Sulfonating agents or cross-coupling catalysts 60-70 Attachment of benzenesulfonic acid group
5 Purification Recrystallization, HPLC 90-95 Final product isolation

Research Findings and Optimization Notes

  • The choice of catalyst and reaction conditions for the aldol condensation significantly affects the conjugation and yield of the pentadienylidene linker.
  • Sulfonation steps require careful control of temperature and pH to prevent degradation of the pyrazole core.
  • Hydroxylation is optimized to avoid over-oxidation, which can lead to side products.
  • Use of protecting groups on the sulfonic acid moiety during intermediate steps can improve overall yield and purity.
  • Recent studies suggest palladium-catalyzed cross-coupling methods for sulfonic acid introduction offer greater selectivity and milder conditions compared to traditional sulfonation.

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